

Comprehensive Characterization Guide: 2-Nitro-4-(2-trifluoromethylphenyl)benzoic Acid

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Compound of Interest

Compound Name: 2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid

CAS No.: 1237075-29-4

Cat. No.: B6328382

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Introduction & Structural Context

2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid represents a sterically congested biphenyl system. The orthogonal twist induced by the ortho-nitro group on Ring A and the ortho-trifluoromethyl group on Ring B creates a unique magnetic environment. Characterization requires precise interpretation of

C-

F coupling constants and the distinct deshielding effects of the nitro and carboxylic acid moieties.

Key Structural Features[1][2][3][4]

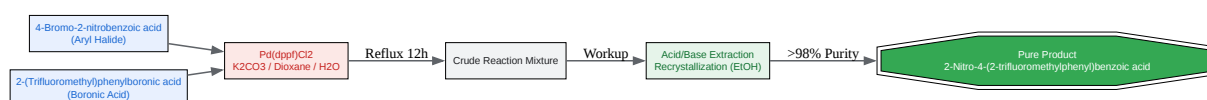
- Ring A (Benzoic Acid): Electron-deficient due to -COOH (C1) and -NO (C2).
- Ring B (Phenyl): Bearing a strong electron-withdrawing -CF

group at the ortho position (C2').

- Linkage: C4–C1' bond.

Synthesis & Workflow

To ensure the integrity of the sample being characterized, understanding its origin is critical. The most robust synthesis involves a Suzuki-Miyaura cross-coupling.



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Figure 1: Standard synthesis workflow via Suzuki coupling. High purity is essential to avoid misinterpreting des-bromo or homocoupled impurities.

Experimental Protocol

Sample Preparation

The choice of solvent is non-trivial. Chloroform-d (CDCl

) often leads to poor solubility and broad carboxylic acid peaks.

- Recommended Solvent: DMSO-d (99.9% D).
- Concentration: 10–15 mg in 0.6 mL (for H); 30–50 mg (for C).
- Temperature: 298 K (25°C).

Instrument Parameters

- Frequency: Minimum 400 MHz (essential to resolve aromatic multiplets).
- C Acquisition: Minimum 1024 scans with a relaxation delay () of 2.0 seconds to ensure quaternary carbons (C-NO, C-COOH) are visible.
- Decoupling: Proton-decoupled
C is standard;
F decoupling is optional but simplifies the carbon spectrum.[\[1\]](#)

H NMR Characterization

The proton spectrum will exhibit three distinct regions: the acidic proton, the Ring A protons (deshielded), and the Ring B protons.

Predicted Assignments (DMSO-d)

Position	(ppm)	Multiplicity	(Hz)	Assignment Logic
COOH	~13.5	Broad Singlet	-	Exchangeable acidic proton.
H-3	8.35	d	1.8	Ortho to -NO . Most deshielded aromatic proton.
H-6	7.95	d	8.0	Ortho to -COOH.
H-5	7.80	dd	8.0, 1.8	Meta to -NO , Para to -COOH.
H-3'	7.85	d	7.8	Ortho to -CF on Ring B.
H-4', 5', 6'	7.50–7.70	Multiplet	-	Overlapping Ring B protons.

Diagnostic Insight:

- H-3 (Ring A) is the key identifier. It appears as a sharp doublet with a small meta-coupling constant (Hz) and is significantly downfield due to the adjacent nitro group.
- Rotational Barrier: Due to the 2-NO and 2'-CF groups, the biphenyl bond rotation may be restricted. At room temperature, signals may appear broadened. If H-3 appears extremely broad, run the experiment at 350 K to sharpen the peaks.

C NMR Characterization

The carbon spectrum is dominated by the coupling to the fluorine atoms (, 100% abundance). This results in quartets for carbons close to the CF group.^[2]

Predicted Assignments & Coupling Constants

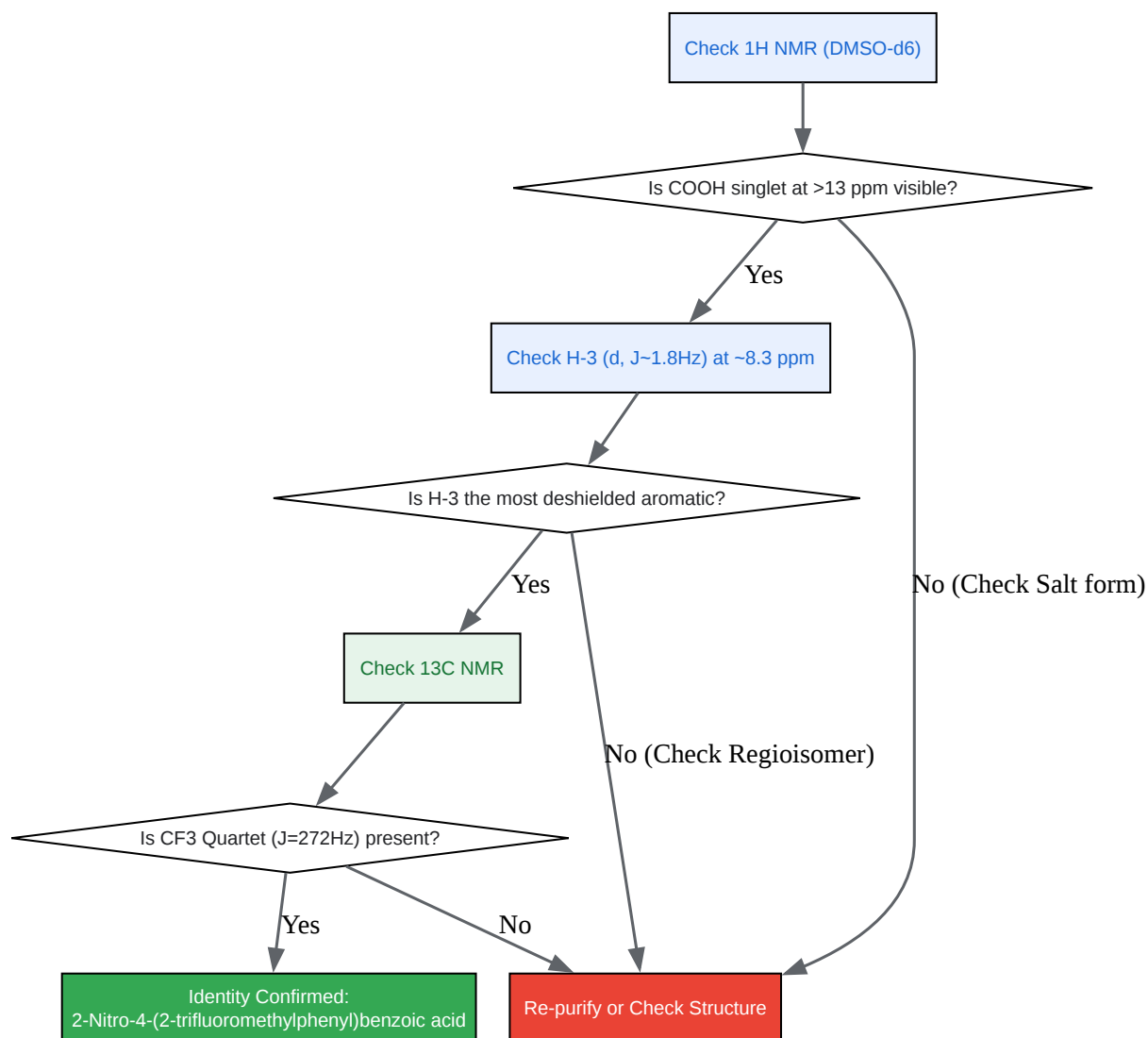
Position	(ppm)	Multiplicity	(Hz)	Assignment Logic
C=O	166.0	s	-	Carboxylic acid carbonyl.
C-2 (NO)	149.0	s (broad)	-	Quaternary, ortho to COOH. Broad due to N.
C-1 (COOH)	135.0	s	-	Quaternary.
C-4 (Link)	142.5	s	-	Linker to Ring B.
C-2' (CF)	127.5	q	~30 ()	Ipsos to CF . Distinct quartet.
-CF	123.8	q	~272 ()	Trifluoromethyl carbon. Large coupling.
C-3'	126.5	q	~5 ()	Ortho to CF .
Aromatic CH	124–132	s	-	Remaining aromatic carbons.

Diagnostic Insight:

- The Quartet Rules: You must observe the quartet at ~124 ppm with a massive coupling constant (Hz). If this is a singlet, the CF group is absent.[2]
- C-2 (Nitro-bearing): This carbon often disappears into the baseline due to broadening from the attached Nitrogen quadrupole and long relaxation times. Do not mistake its absence for impurity.

Structural Validation Logic

Use the following logic flow to validate your compound.



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Figure 2: Logic gate for spectral validation. Failure at any diamond node requires re-evaluation of the synthesis.

References

- General ^{13}C NMR of Benzoic Acids
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 - ACD/Labs. "A New Method for the Reliable Detection of ^{13}C Multiplets of Fluorine Containing Compounds." [Link](#)
- Nitro Group Effects on NMR
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Sources

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